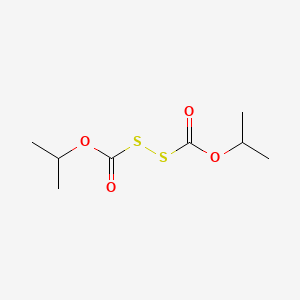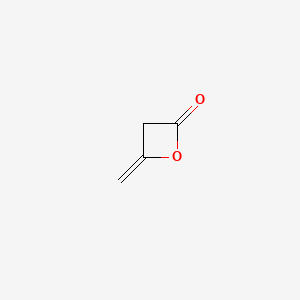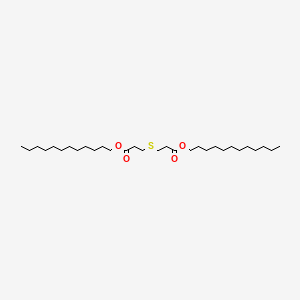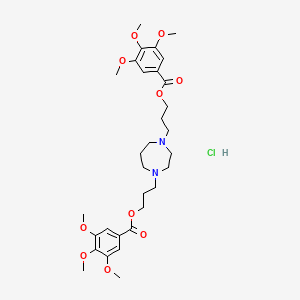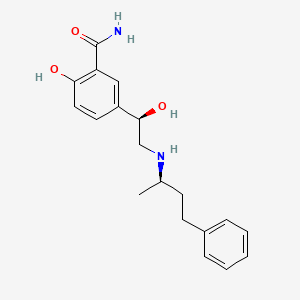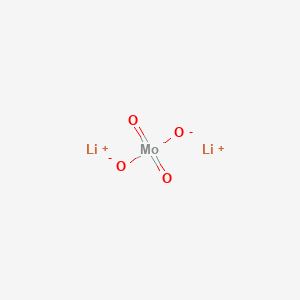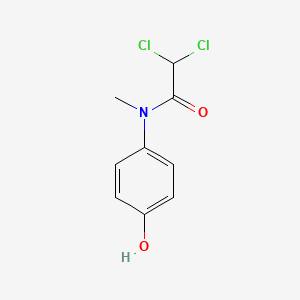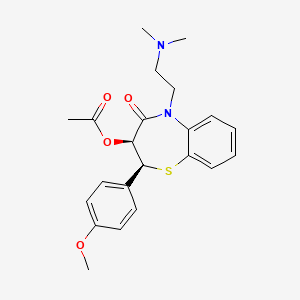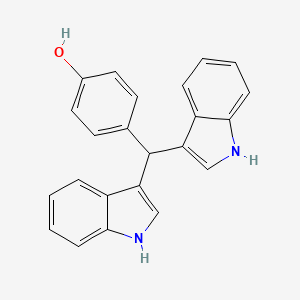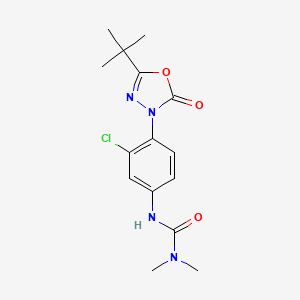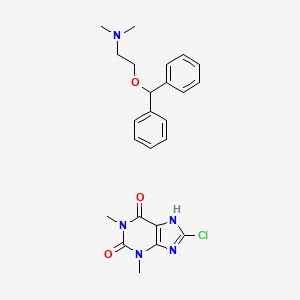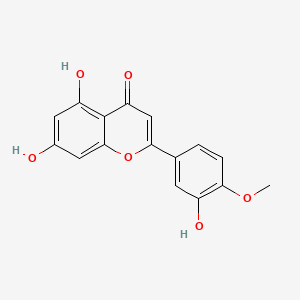
Diosmetina
Descripción general
Descripción
Mecanismo De Acción
La diosmetina ejerce sus efectos a través de varios objetivos y vías moleculares. Actúa como un agonista débil del receptor TrkB, que participa en las actividades neurotróficas . Además, la this compound modula la vía de señalización del factor nuclear-κB (NF-κB), que desempeña un papel crucial en la inflamación y las respuestas inmunitarias . También exhibe actividad antioxidante al eliminar las especies reactivas de oxígeno y mejorar la actividad de las enzimas antioxidantes .
Aplicaciones Científicas De Investigación
Análisis Bioquímico
Biochemical Properties
Diosmetin interacts with various enzymes, proteins, and other biomolecules. It has been shown to possess strong inhibitory activity for xanthine oxidase (XOD), a key enzyme catalyzing xanthine to uric acid . Diosmetin also exhibits inhibitory effects on different metabolic enzymes .
Cellular Effects
Diosmetin has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation, induce cell cycle arrest at the G2/M phase, and promote cell apoptosis in human osteosarcoma cells . Moreover, Diosmetin downregulates the expression of the anti-apoptotic protein Bcl-xL while upregulating the levels of pro-apoptotic proteins including cleaved Caspase-3, cleaved-PARP, and Bax .
Molecular Mechanism
Diosmetin exerts its effects at the molecular level through various mechanisms. It has been reported to induce cell cycle arrest and apoptosis through the activation of the p53 pathway . Furthermore, Diosmetin promotes apoptosis through the STAT3/c-Myc signaling pathway in human osteosarcoma cells .
Temporal Effects in Laboratory Settings
The effect of Diosmetin is often limited due to its physicochemical properties and, consequently, pharmacokinetic properties. The solubility of this flavonoid in an aqueous solution is low unless a very high pH is used, even in the presence of dissolution aids .
Dosage Effects in Animal Models
Diosmetin has been shown to have dose-dependent effects in animal models. For instance, oral Diosmetin (0.015–1.5 mg/kg) reduced the mechanical allodynia, thermal hyperalgesia, and loss of muscle strength induced by reserpine .
Metabolic Pathways
After oral administration, Diosmin, a flavone glycoside, is converted to Diosmetin, which is subsequently absorbed and esterified into glucuronide conjugates that are excreted in the urine . Diosmetin is involved in the general phenylpropanoid pathway and the flavonoid biosynthetic branch .
Transport and Distribution
After oral administration, Diosmin is hydrolyzed by enzymes of the intestinal microbiota into its aglycone form, Diosmetin, which then undergoes absorption through the intestinal wall by passive diffusion . It is possible that Diosmetin could also undergo active transport .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La diosmetina se puede sintetizar mediante diversas reacciones químicas que implican O-metilación, deshidrogenación, hidrólisis de glucósidos, O-bencilación y oxidación con dimetildioxirano . Un método común implica la metilación de la luteolina, otra flavona, para producir this compound .
Métodos de producción industrial
La producción industrial de this compound a menudo implica la extracción y purificación de fuentes naturales como los cítricos y las hierbas. El proceso normalmente incluye la extracción con disolventes, seguida de técnicas cromatográficas para aislar y purificar el compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
La diosmetina experimenta diversas reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos hidroxilo en la this compound.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen dimetildioxirano para la oxidación, y varios agentes metilantes para la O-metilación . Las condiciones de reacción a menudo implican temperaturas y niveles de pH controlados para garantizar las transformaciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con actividades biológicas modificadas. Por ejemplo, la O-metilación puede producir derivados más lipófilos que pueden tener una biodisponibilidad mejorada .
Comparación Con Compuestos Similares
Compuestos similares
Luteolina: La luteolina es una flavona similar a la this compound pero carece del grupo metoxilo en la posición 4’.
Hesperidina: La hesperidina es otra flavona que se encuentra en los cítricos y es un precursor de la diosmina.
Singularidad de la this compound
La this compound es única debido a sus características estructurales específicas, como el grupo metoxilo en la posición 4’, que contribuye a sus distintas actividades biológicas. Su capacidad para actuar como un agonista débil del receptor TrkB y modular la vía de señalización del NF-κB la diferencia de otras flavonoides similares .
Propiedades
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-7,17-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNGWHIJMBWFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199966 | |
| Record name | Diosmetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diosmetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029676 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in chloroform, dichloromethane, DMSO, acetone | |
| Record name | Diosmetin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8101 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.512 g/cu cm | |
| Record name | Diosmetin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8101 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Various types of tumors are known to overexpress enzymes belonging to the CYP1 family of cytochromes P450. The present study aimed to characterize the metabolism and further antiproliferative activity of the natural flavonoid diosmetin in the CYP1-expressing human hepatoma cell line HepG2. Diosmetin was converted to luteolin in HepG2 cells after 12 and 30 hr of incubation. In the presence of the CYP1A inhibitor alpha-naphthoflavone, the conversion of diosmetin to luteolin was attenuated. 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assays revealed luteolin to be more cytotoxic than diosmetin. The antiproliferative effect of diosmetin in HepG2 cells was attributed to blockage at the G2/M phase as determined by flow cytometry. Induction of G2/M arrest was accompanied by up-regulation of phospho-extracellular-signal-regulated kinase (p-ERK), phospho-c-jun N-terminal kinase, p53 and p21 proteins. More importantly, induction of G2/M arrest and p53 and p-ERK up-regulation were reversed by the application of the CYP1 inhibitor alpha-naphthoflavone. Taken together, the data provide new evidence on the tumor-suppressing role of cytochrome P450 CYP1A enzymes and extend the hypothesis that the anticancer activity of dietary flavonoids is enhanced by P450-activation., CYP1A1 and CYP1B1 are two extrahepatic enzymes that have been implicated in carcinogenesis and cancer progression. Selective inhibition of CYP1A1 and CYP1B1 by dietary constituents, notably the class of flavonoids, is a widely accepted paradigm that supports the concept of dietary chemoprevention. In parallel, recent studies have documented the ability of CYP1 enzymes to selectively metabolize dietary flavonoids to conversion products that inhibit cancer cell proliferation. In the present study /the authors/ have examined the inhibition of CYP1A1 and CYP1B1-catalyzed EROD activity by 14 different flavonoids containing methoxy- and hydroxyl-group substitutions as well as the metabolism of the monomethoxylated CYP1-flavonoid inhibitor acacetin and the poly-methoxylated flavone eupatorin-5-methyl ether by recombinant CYP1A1 and CYP1B1. The most potent inhibitors of CYP1-EROD activity were the methoxylated flavones acacetin, diosmetin, eupatorin and the di-hydroxylated flavone chrysin, indicating that the 4'-OCH(3) group at the B ring and the 5,7-dihydroxy motif at the A ring play a prominent role in EROD inhibition. Potent inhibition of CYP1B1 EROD activity was also obtained for the poly-hydroxylated flavonols quercetin and myricetin. HPLC metabolism of acacetin by CYP1A1 and CYP1B1 revealed the formation of the structurally similar flavone apigenin by demethylation at the 4'-position of the B ring, whereas the flavone eupatorin-5-methyl ether was metabolized to an as yet unidentified metabolite assigned E(5)M1. Eupatorin-5-methyl ether demonstrated a submicromolar IC50 in the CYP1-expressing cancer cell line MDA-MB 468, while it was considerably inactive in the normal cell line MCF-10A. Homology modeling in conjunction with molecular docking calculations were employed in an effort to rationalize the activity of these flavonoids based on their CYP1-binding mode. Taken together the data suggest that dietary flavonoids exhibit three distinct modes of action with regard to cancer prevention, based on their hydroxyl and methoxy decoration: (1) inhibitors of CYP1 enzymatic activity, (2) CYP1 substrates and (3) substrates and inhibitors of CYP1 enzymes., The binding mechanism of molecular interaction between diosmetin and human serum albumin (HSA) in a pH 7.4 phosphate buffer was studied using atomic force microscopy (AFM) and various spectroscopic techniques including fluorescence, resonance light scattering (RLS), UV-vis absorption, circular dichroism (CD), and Fourier transform infrared (FT-IR) spectroscopy. Fluorescence data revealed that the fluorescence quenching of HSA by diosmetin was a static quenching procedure. The binding constants and number of binding sites were evaluated at different temperatures. The RLS spectra and AFM images showed that the dimension of the individual HSA molecules were larger after interaction with diosmetin. The thermodynamic parameters, /changes in enthalpy and entropy/ were calculated to be -24.56 kJ/mol and 14.67 J/mol/K, respectively, suggesting that the binding of diosmtin to HSA was driven mainly by hydrophobic interactions and hydrogen bonds. The displacement studies and denaturation experiments in the presence of urea indicated site I as the main binding site for diosmetin on HSA. The binding distance between diosmetin and HSA was determined to be 3.54 nm based on the Forster theory. Analysis of CD and FT-IR spectra demonstrated that HSA conformation was slightly altered in the presence of diosmetin., The survival of osteoblasts is one of the determinants of the development of osteoporosis. This study /investigates/ the osteoblastic differentiation induced by diosmetin, a flavonoid derivative, in osteoblastic cell lines MG-63, hFOB, and MC3T3-E1 and bone marrow stroma cell line M2-10B4. Osteoblastic differentiation was determined by assaying alkaline phosphatase (ALP) activity and mineralization degree and measuring various osteoblast-related markers using ELISA. Expression and phosphorylation of Runt-related transcription factor 2 (Runx2), protein kinase Cdelta (PKCdelta), extracellular signal-regulated kinase (ERK), p38, and c-jun-N-terminal kinase (JNK) was assessed by immunoblot. Rac1 activity was determined by immunoprecipitation, and Runx2 activity was assessed by EMSA. Genetic inhibition was performed by small hairpin RNA plasmids or small interfering RNA (siRNA) transfection. Diosmetin exhibited an effect on osteoblastic maturation and differentiation by means of ALP activity, osteocalcin, osteopontin, and type I collagen production, as well as Runx2 upregulation. Induction of differentiation by diosmetin was associated with increased PKCdelta phosphorylation and the activations of Rac1 and p38 and ERK1/2 kinases. Blocking PKCdelta by siRNA inhibition significantly decreased osteoblastic differentiation by inhibiting Rac1 activation and subsequently attenuating the phosphorylation of p38 and ERK1/2. In addition, blocking p38 and ERK1/2 by siRNA transfection also suppressed diosmetin-induced cell differentiation. /This shows/ that diosmetin induced osteoblastic differentiation through the PKCdelta-Rac1-MEK3/6-p38 and PKCdelta-Rac1-MEK1/2- ERK1/2-Runx2 pathways and that it is a promising agent for treating osteoporosis. | |
| Record name | Diosmetin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8101 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow powder | |
CAS No. |
520-34-3 | |
| Record name | Diosmetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diosmetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diosmetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11259 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diosmetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOSMETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWZ37241OT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diosmetin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8101 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diosmetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029676 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
256-258 °C, 228 - 230 °C | |
| Record name | Diosmetin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8101 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diosmetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029676 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diosmetin interact with its targets to exert its effects?
A1: Diosmetin exhibits its effects through interactions with various molecular targets and signaling pathways. It demonstrates antioxidant activity by scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) [, , , ]. It also modulates inflammatory responses by suppressing the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [, , , , , ]. Additionally, diosmetin has been shown to activate the Nrf2/ARE pathway, further contributing to its antioxidant and anti-inflammatory effects [, , ].
Q2: What are the downstream effects of diosmetin's interaction with the Nrf2 pathway?
A2: Diosmetin activates the Nrf2 pathway by promoting the dissociation of Nrf2 from its inhibitor Keap1 []. This leads to the nuclear translocation of Nrf2, where it binds to antioxidant response elements (AREs) and induces the transcription of antioxidant genes such as HO-1 and NQO1 [, ]. These antioxidant enzymes play a crucial role in protecting cells from oxidative stress and inflammation [, ].
Q3: Does diosmetin interact with estrogen receptors (ERs)?
A3: Yes, diosmetin has been identified as an agonist for ERs, particularly ERβ [, ]. Diosmetin's interaction with adipose ERs has been linked to increased energy expenditure, improved glucose tolerance, and reduced body weight in obese mice []. This suggests a potential role for diosmetin in addressing metabolic disorders related to ER dysfunction.
Q4: What is the molecular formula and weight of diosmetin?
A4: Diosmetin has a molecular formula of C16H12O6 and a molecular weight of 300.26 g/mol.
Q5: Is there any spectroscopic data available for diosmetin?
A5: Yes, diosmetin has been characterized using various spectroscopic techniques. Ultraviolet-visible spectrometry (UV/Vis) [], Infrared spectrometry (IR) [], Nuclear Magnetic Resonance (NMR) [], and Mass Spectrometry (MS) [, ] are commonly employed to confirm its structure and purity.
Q6: Is there any information on the material compatibility and stability of diosmetin?
A6: Currently, the provided research papers primarily focus on the biological activities of diosmetin, with limited information on its material compatibility and stability under various conditions. Further investigations are necessary to explore its potential applications in different material systems.
Q7: Have computational chemistry and modeling techniques been used to study diosmetin?
A7: Yes, computational methods like molecular docking have been employed to study the interactions between diosmetin and its target proteins [, , , ]. These studies provide insights into the binding affinities and potential binding sites of diosmetin, aiding in understanding its mechanism of action. Quantitative Structure-Activity Relationship (QSAR) models have also been used to predict the antioxidant activity of diosmetin derivatives [].
Q8: How do structural modifications of diosmetin impact its activity?
A8: Studies using QSAR modeling have indicated that certain structural modifications, such as the addition of specific functional groups, can enhance the antioxidant activity of diosmetin derivatives []. For example, the introduction of fluorine atoms at positions 6 and 8 of the diosmetin molecule resulted in increased antioxidant activity compared to the parent compound []. Further research is needed to fully understand the SAR of diosmetin and its derivatives for various biological activities.
Q9: What is known about the stability of diosmetin and formulation strategies to improve its bioavailability?
A9: Diosmetin can be metabolized to hesperetin by the reduction of the 2,3 double bond of the C-ring by enzymes of intestinal bacteria []. Currently, limited information is available regarding the stability of diosmetin under various conditions and formulation strategies for improving its stability, solubility, or bioavailability. Future research should address these aspects to facilitate its development as a therapeutic agent.
Q10: What is the evidence for the efficacy of diosmetin in vitro and in vivo?
A10: Numerous in vitro studies have demonstrated the efficacy of diosmetin in various cell lines. It has shown anti-proliferative and pro-apoptotic effects in cancer cell lines [, ], anti-inflammatory effects in LPS-stimulated macrophages [], and protective effects against oxidative stress in neuronal cells []. In vivo studies using animal models have further supported these findings, demonstrating diosmetin's efficacy in alleviating symptoms of various diseases like colitis [, ], atopic dermatitis [, ], and cerebral ischemia/reperfusion injury [, ].
Q11: Is there any evidence for resistance mechanisms to diosmetin?
A11: Currently, there is limited information available about specific resistance mechanisms to diosmetin. As research progresses and diosmetin is further investigated for its therapeutic potential, monitoring for potential resistance development will be crucial.
Q12: Have any biomarkers been identified for predicting diosmetin efficacy or monitoring treatment response?
A12: The current literature does not identify specific biomarkers for diosmetin efficacy or treatment response. Investigating potential biomarkers could be valuable in personalizing treatment strategies and improving patient outcomes.
Q13: What analytical methods are commonly used to characterize and quantify diosmetin?
A13: Diosmetin is commonly characterized and quantified using techniques like high-performance liquid chromatography (HPLC) [], gas chromatography-mass spectrometry (GC-MS) [], and chemiluminescence methods []. These methods allow for sensitive and specific detection of diosmetin in various matrices, including biological samples and plant extracts.
Q14: Is there any information available on the environmental impact and degradation of diosmetin?
A14: The current research primarily focuses on the pharmacological aspects of diosmetin. Further investigations are needed to evaluate its environmental impact, degradation pathways, and potential ecotoxicological effects.
Q15: What is known about the dissolution and solubility of diosmetin?
A15: Limited information is available on the dissolution and solubility of diosmetin in various media. Investigating these properties is essential, as they can significantly impact its bioavailability and therapeutic efficacy.
Q16: How is the quality of diosmetin controlled and assured?
A16: Quality control and assurance of diosmetin involve adhering to good manufacturing practices (GMP) during its production and purification. Analytical techniques like HPLC and GC-MS are employed to ensure its identity, purity, and potency meet the required standards.
Q17: Does diosmetin elicit any immunological responses?
A17: The provided research papers do not specifically address the immunogenicity of diosmetin. Further studies are needed to understand its potential to induce immune responses and explore strategies to modulate any undesirable immunological effects.
Q18: Can diosmetin induce or inhibit drug-metabolizing enzymes?
A18: Research indicates that diosmetin can inhibit CYP2C8, a drug-metabolizing enzyme, at clinically relevant concentrations []. This inhibition could potentially lead to pharmacokinetic interactions with co-administered drugs that are metabolized by CYP2C8. Further studies are needed to evaluate its effects on other drug-metabolizing enzymes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

